Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Description
Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-fluorophenyl group, a piperidinyl-acetamido linker, and a methyl benzoate ester. Its synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent coupling with piperidine and benzoate derivatives. Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity, with reported moderate yields . The compound’s design leverages the pharmacophoric properties of 1,2,4-oxadiazoles (metabolic stability, hydrogen-bonding capacity) and fluorinated aromatic systems (enhanced lipophilicity and target affinity).
Properties
IUPAC Name |
methyl 2-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-31-23(30)18-7-2-3-8-19(18)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)16-5-4-6-17(24)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEIPSRAXKKKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a 3-fluorophenyl group and a 1,2,4-oxadiazole ring. The synthesis typically involves several steps:
- Preparation of 3-fluorophenyl isocyanate .
- Reaction with ethyl 2-(4-piperidyl)acetate to form the corresponding urea.
- Cyclization to produce the 1,2,4-oxadiazole ring.
- Final esterification to yield the methyl ester group.
This multi-step synthesis allows for the creation of a compound with diverse functional groups that can interact with biological targets.
Chemistry
In synthetic organic chemistry, Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate serves as a valuable building block. Its unique structure facilitates the development of more complex molecules, potentially leading to novel chemical entities with desired properties.
Biology
Research has focused on the biological activity of this compound, particularly regarding enzyme inhibition and receptor binding. Studies have indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development.
Medicine
The therapeutic potential of this compound is under investigation for various conditions:
- Anti-inflammatory properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
- Anti-cancer effects : In vitro studies have shown promise in targeting cancer cell lines through apoptosis induction.
- Neuroprotective effects : Research indicates potential benefits in neurodegenerative disease models.
Industry
In pharmaceutical manufacturing, this compound can act as an intermediate in synthesizing other drugs. Its unique characteristics make it suitable for developing agrochemicals and materials science applications.
Case Study 1: Anti-Cancer Activity
A recent study investigated the anti-cancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at specific concentrations, suggesting its potential as a lead compound for further development in oncology.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Mechanism of Action
The compound interacts with various molecular targets and pathways:
Binds to specific enzymes or receptors, altering their activity.
The presence of the 1,2,4-oxadiazole ring and fluorophenyl group plays a crucial role in its mechanism, enabling hydrogen bonding and hydrophobic interactions with biological targets.
Pathways involved may include inhibition of enzyme catalysis, interruption of signaling pathways, or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
a. PSN375963
- Structure : 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine .
- Comparison: The oxadiazole core is retained, but PSN375963 substitutes the 3-fluorophenyl group with a lipophilic 4-butylcyclohexyl moiety. Biological Relevance: PSN375963 is implicated in G protein-coupled receptor (GPCR) modulation, suggesting that aliphatic substituents on oxadiazoles may favor hydrophobic receptor interactions .
b. PSN632408
- Structure : 4-([3-{4-pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid tert-butyl ester .
- Comparison: Replaces the 3-fluorophenyl group with a 4-pyridinyl moiety, introducing basicity and hydrogen-bonding capacity.
c. Compound 40 (Dual Sirt2/HDAC6 Inhibitor)
- Structure: Ethyl 4-((N-butyl-5-(4-((3-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)pentanamido)methyl)benzoate .
- Comparison :
- Replaces the oxadiazole with a triazole-thiazole hybrid system, likely enhancing metal-binding capacity (critical for HDAC inhibition).
- The ethyl benzoate ester and butyl chain may improve membrane permeability compared to the methyl ester in the target compound.
Fluorinated Analogues
a. Astemizole (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)
- Structure : Features a 4-fluorophenyl group and piperidinyl-benzimidazole core .
- Comparison: The para-fluorine position (vs. meta in the target compound) may alter electronic effects and receptor-binding kinetics. The benzimidazole ring (vs.
b. 5(6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure : Benzisoxazole-piperidine hybrid with a fluorine substituent .
- Comparison :
- The benzisoxazole core (vs. oxadiazole) offers distinct electronic properties, influencing ion channel or enzyme interactions.
- The fluorine’s position on the benzisoxazole may enhance metabolic stability compared to the target’s 3-fluorophenyl group.
Piperidine-Containing Analogues
a. Rimonabant (SR141716A)
- Structure : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide .
- Comparison: Shares a piperidinyl group but uses a pyrazole-carboxamide core (vs. oxadiazole). The dichlorophenyl substituents contribute to cannabinoid receptor antagonism, highlighting how halogen positioning affects target selectivity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Heterocycle Choice : Oxadiazoles (target) offer metabolic stability over triazoles (Compound 40) but may lack metal-binding capacity critical for enzyme inhibition .
- Piperidine Linkers : Present in both the target compound and rimonabant, suggesting utility in CNS-targeting molecules, though toxicity risks (e.g., rimonabant’s withdrawal) necessitate caution .
Biological Activity
Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the formation of an oxadiazole ring and subsequent modifications to introduce piperidine and benzoate moieties. The synthesis typically involves:
- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate hydrazones with carboxylic acids or acyl chlorides.
- Piperidine Derivatization : The introduction of piperidine enhances the compound's pharmacological profile.
- Final Acetylation : The benzoate group is added to complete the structure.
The molecular formula for this compound is , and its structure includes key functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown:
- Antibacterial Activity : The compound displayed inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Antifungal Activity
The compound also showed antifungal activity against several pathogenic fungi, indicating a broad-spectrum efficacy. For example:
- Fungal Strains Tested : The compound inhibited fungal growth with MIC values ranging from 30 to 80 µg/mL against species such as Candida albicans and Aspergillus niger.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Notably:
- Cell Lines Tested : Studies have reported IC50 values in the micromolar range for various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.0 |
| MCF7 | 7.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key metabolic enzymes involved in bacterial and fungal growth.
- Disruption of Membrane Integrity : It is hypothesized that the compound disrupts microbial membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, the compound can effectively reduce tumor cell viability.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Investigations : Research published in peer-reviewed journals indicates that modifications at the piperidine nitrogen significantly affect cytotoxicity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, the 1,2,4-oxadiazole ring is formed via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative under reflux in anhydrous DMF. Next, piperidine is introduced via nucleophilic substitution at 80–90°C using potassium carbonate as a base. Finally, the acetamido-benzoate moiety is coupled using EDC/HOBt in dichloromethane at room temperature. Strict temperature control and solvent selection (e.g., DMF for polar aprotic conditions) are critical to achieving yields >75% .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify proton environments and carbon frameworks, particularly the oxadiazole (δ 8.2–8.5 ppm) and piperidine (δ 2.5–3.5 ppm) signals. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 468.1542). Purity (>95%) is validated via HPLC with a C18 column and acetonitrile/water gradient .
Q. How is the compound’s solubility and stability profile determined for in vitro assays?
- Methodological Answer : Solubility is assessed in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax ≈ 260 nm. Stability is evaluated via accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitored by HPLC. Oxidation-prone sites (e.g., oxadiazole) require argon-purged storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : Systematic substitution of the 3-fluorophenyl group (e.g., replacing F with Cl, Br, or methoxy) and piperidine ring modifications (e.g., N-methylation) are tested. Biological activity (e.g., IC₅₀ against kinase targets) is correlated with electronic (Hammett σ constants) and steric (molecular volume) parameters. For example, bulkier substituents reduce cellular permeability but enhance target affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., ATP concentrations in kinase assays) or cell-line-specific metabolism. Standardized protocols (e.g., consistent ATP at 1 mM) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) are recommended. Meta-analysis of logP values and membrane permeability (e.g., PAMPA assay) can clarify bioavailability differences .
Q. How do computational models predict binding modes with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like PI3Kγ. The oxadiazole ring forms hydrogen bonds with hinge-region residues (e.g., Val882), while the benzoate ester occupies a hydrophobic pocket. Free energy perturbation (FEP) calculations quantify substituent effects on binding ΔG .
Q. What experimental designs validate off-target effects and selectivity?
- Methodological Answer : Kinase profiling panels (e.g., Eurofins KinaseProfiler) assess selectivity across 400+ kinases. Counter-screening against structurally unrelated enzymes (e.g., cytochrome P450 isoforms) identifies off-target interactions. CRISPR-generated knockout cell lines confirm target-specific phenotypic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
